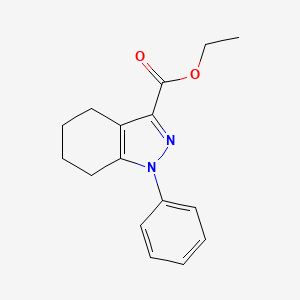

ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C16H18N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The exact methods can vary depending on the scale and specific requirements of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Anticancer Properties

Research has demonstrated that ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various neoplastic cell lines by inducing cell cycle arrest in the G0–G1 phase. A notable study indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability across different cancer types, with IC50 values ranging from 10 to 30 µM.

Case Study: Inhibition of COX-2

In vitro studies have revealed that this compound effectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. The anti-inflammatory effects were evidenced by a reduction in prostaglandin E2 (PGE2) levels in activated macrophages .

Anti-inflammatory Effects

The ability of this compound to inhibit COX enzymes suggests potential applications in treating inflammatory conditions. Its mechanism involves blocking specific pathways that lead to inflammation .

Synthetic Routes

This compound can be synthesized through various methods:

Classical Synthesis : The compound can be synthesized by reacting ethyl hydrazinecarboxylate with phenylacetic acid in the presence of polyphosphoric acid under reflux conditions.

Modern Approaches : Recent advancements include microwave-assisted synthesis which enhances reaction rates and yields significantly.

Mécanisme D'action

The mechanism of action of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 1H-indole-3-carboxylate: Another indole derivative with similar structural features.

1-phenyl-1H-indazole-3-carboxylate: A closely related compound with a similar core structure.

Uniqueness

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the tetrahydroindazole ring system. This structural uniqueness contributes to its distinct chemical and biological properties .

Activité Biologique

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (C16H18N2O2) is a compound belonging to the indazole class, known for its diverse biological activities. This article reviews the synthesis methods, biological properties, and recent research findings regarding this compound.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of phenylhydrazine with ethyl acetoacetate. This reaction is followed by esterification to yield the final product. The synthetic routes can vary based on the desired yield and purity, often employing catalysts and optimized reaction conditions for industrial production .

Biological Activity Overview

This compound exhibits a range of biological activities that may be attributed to its structural characteristics. Research has indicated its potential as an anticancer agent and its role in inhibiting specific enzymes involved in cancer progression.

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against specific cancer types:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | KG1 | 25.3 ± 4.6 |

| Compound B | SNU16 | 77.4 ± 6.2 |

| Ethyl Indazole Derivative | FGFR1 | <4.1 |

These findings suggest that this compound may possess similar potent anticancer properties .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes associated with tumor progression. For example:

- FGFR1 Inhibition : Similar indazole derivatives have shown promising results as FGFR1 inhibitors with IC50 values ranging from 30 nM to 69 nM .

Case Studies

Several case studies have highlighted the therapeutic potential of indazole derivatives in clinical settings:

- Study on BRAFV600-Mutant Melanoma : A related compound demonstrated well-tolerated doses up to 400 mg twice daily in patients with BRAFV600-mutant melanoma and exhibited notable antitumor activity.

- Inhibition of IDO1 : Structure-activity relationship (SAR) studies indicated that certain modifications on the indazole scaffold significantly enhance IDO1 inhibitory activity, which is crucial for cancer immunotherapy .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest favorable absorption and distribution characteristics in vivo. Safety assessments indicate that while some related compounds exhibit toxicity at high doses, further studies are needed to establish a comprehensive safety profile for this specific compound .

Propriétés

IUPAC Name |

ethyl 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-20-16(19)15-13-10-6-7-11-14(13)18(17-15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDPYKRWVHJZGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.